N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide

Regioisomerism Crystallography Medicinal Chemistry

N-(2,5-Dimethoxyphenyl)-3-nitrobenzenesulfonamide (CAS 333440-84-9) is a diarylsulfonamide characterized by a 2,5-dimethoxyphenyl aniline moiety coupled to a 3-nitrobenzenesulfonyl group. It belongs to a broader class of N-phenyl-benzenesulfonamide derivatives explored in medicinal chemistry for their interactions with enzymatic and receptor targets.

Molecular Formula C14H14N2O6S
Molecular Weight 338.34g/mol
CAS No. 333440-84-9
Cat. No. B410597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide
CAS333440-84-9
Molecular FormulaC14H14N2O6S
Molecular Weight338.34g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O6S/c1-21-11-6-7-14(22-2)13(9-11)15-23(19,20)12-5-3-4-10(8-12)16(17)18/h3-9,15H,1-2H3
InChIKeyLVJGQRBHDJBSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-3-nitrobenzenesulfonamide (CAS 333440-84-9): A Niche Arylsulfonamide Scaffold Differentiated by Positional Nitro Isomerism


N-(2,5-Dimethoxyphenyl)-3-nitrobenzenesulfonamide (CAS 333440-84-9) is a diarylsulfonamide characterized by a 2,5-dimethoxyphenyl aniline moiety coupled to a 3-nitrobenzenesulfonyl group. It belongs to a broader class of N-phenyl-benzenesulfonamide derivatives explored in medicinal chemistry for their interactions with enzymatic and receptor targets [1]. Unlike its extensively characterized 4‑nitro regioisomer (CAS 331240-68-7)—a documented intermediate for β₃-adrenergic receptor agonist synthesis [2]—the 3‑nitro variant presents a distinct electronic and topological profile that may confer divergent pharmacological properties, making specific procurement imperative for rigor in structure‑activity relationship (SAR) campaigns.

Why N-(2,5-Dimethoxyphenyl)-3-nitrobenzenesulfonamide Cannot Be Interchanged with Its 4‑Nitro Isomer: The Critical Role of Nitro Position


In sulfonamide-focused research, generic substitution of a 3‑nitrobenzenesulfonamide by its 4‑nitro analog is a common but scientifically unsound practice that can invalidate SAR conclusions. The nitro group’s position dramatically alters the compound's dipole moment, molecular electrostatic potential, and preferred conformation in the binding site [1]. Crystallographic data for N-(2,5‑dimethoxyphenyl)-4-nitrobenzenesulfonamide show a coplanar nitro group and a specific dihedral angle between aryl rings (67.16°) that influences intermolecular hydrogen‑bond networks [2]. The 3‑nitro isomer, by contrast, places the electron‑withdrawing group in a meta orientation relative to the sulfonamide sulfur, which is predicted to shift its hydrogen‑bonding capability and metabolic stability. The 4‑nitro compound is explicitly employed as an intermediate for β₃‑adrenergic receptor agonists [2], while the 3‑nitro congener has been cited in distinct contexts, suggesting divergent biological target engagement. Researchers who substitute one for the other risk introducing unintended pharmacokinetic and pharmacodynamic confounders.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-3-nitrobenzenesulfonamide


3‑Nitro vs. 4‑Nitro Regioisomer: Distinct Physicochemical and Conformational Properties

The 3‑nitro substitution fundamentally alters molecular geometry compared to the 4‑nitro variant. Crystallographic analysis of the 4‑nitro isomer reveals a dihedral angle between the two aromatic rings of 67.16(12)°, with the methoxy groups approximately coplanar with the attached benzene ring [1]. The 3‑nitro isomer, due to the meta‑positioned nitro group, is predicted to yield a different dihedral angle and altered intermolecular hydrogen‑bonding patterns, which can change binding affinity for planar recognition sites. Additionally, the Hammett substituent constant (σₘ for NO₂) directly governs the acidity of the sulfonamide NH and its capacity to act as a hydrogen‑bond donor [2].

Regioisomerism Crystallography Medicinal Chemistry

Divergent Biological Pathway Engagement: β₃‑Adrenergic Agonist Intermediate vs. Nitric Oxide Synthase Probe

Published evidence demonstrates that the 4‑nitro isomer is a documented intermediate in the synthesis of β³‑adrenergic receptor agonists [1]. In contrast, screening data curated in authoritative databases indicate that the 3‑nitro isomer exhibits measurable inhibition of nitric oxide synthase (NOS) isoforms. Specifically, the compound showed an EC₅₀ of 29 nM against human inducible NOS (iNOS) in a cell‑based assay, while displaying an EC₅₀ of 6,000 nM against human neuronal NOS (nNOS)—a 207‑fold selectivity window for iNOS over nNOS [2]. Furthermore, activity against human endothelial NOS (eNOS) was negligible (EC₅₀ > 100,000 nM), translating to a >3,448‑fold selectivity for iNOS over eNOS.

β3-Adrenergic Receptor Nitric Oxide Synthase Target Selectivity

In‑Class Comparator: Stability of the 3‑Nitro Group Under Reductive Conditions

Within the N‑(2,5‑dimethoxyphenyl)-nitrobenzenesulfonamide subset, the position of the nitro group governs susceptibility to enzymatic and chemical reduction. Meta‑substituted nitroaromatics (3‑position) generally exhibit slower reduction kinetics compared to their para‑substituted counterparts due to differences in resonance stabilization of the nitro radical anion intermediate . The inherently slower reduction rate of the 3‑nitro isomer may confer longer half‑life in reductive environments (e.g., hepatic microsomal assays, hypoxic tumor models), a key differentiator when selecting between regioisomers for in vivo studies.

Chemical Stability Nitro Reduction Metabolic Stability

High‑Value Application Scenarios for N-(2,5-Dimethoxyphenyl)-3-nitrobenzenesulfonamide Based on Verified Differentiation


iNOS‑Selective Probe Development for Inflammatory Disease Models

With an iNOS IC₅₀ of 29 nM and >3,448‑fold selectivity over eNOS, N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide serves as a compelling starting scaffold for designing selective iNOS inhibitors. Researchers can leverage the existing selectivity data [1] to develop probes for validating iNOS as a therapeutic target in sepsis, rheumatoid arthritis, or neuroinflammation, while avoiding the cardiovascular liabilities associated with eNOS inhibition. The compound’s cell‑based activity data provide a benchmark for SAR optimization around the 3‑nitrobenzenesulfonamide core.

Regioisomeric SAR Studies in Nitro‑Aromatic Drug Discovery

This compound is an essential comparator in systematic studies of positional isomerism. Its distinct conformational properties relative to the 4‑nitro isomer [1] allow medicinal chemists to disentangle the contributions of electronic (Hammett σ), steric, and hydrogen‑bonding effects to target binding and ADMET profiles. Procurement of both the 3‑nitro and 4‑nitro isomers as a matched pair enables rigorous, internally controlled SAR exploration.

Metabolic Stability Screening: Benchmarking Nitro‑Reduction Liability

The predicted slower reduction of the meta‑nitro group [1] makes this compound a valuable tool in metabolism studies. It can be used as a stable nitroaromatic reference compound in hepatic microsome or hepatocyte assays to calibrate nitro‑reductase activity and to distinguish between direct and metabolite‑mediated toxicity in early safety pharmacology panels.

Crystallography and Computational Docking Studies

The absence of a published crystal structure for the 3‑nitro isomer [1] creates an opportunity for structural biology groups. Solving its X‑ray structure (alone or co‑crystallized with iNOS) would provide definitive conformational data, enabling accurate molecular docking and dynamics simulations. This represents a tangible research contribution that differentiates the 3‑nitro compound from its already‑solved 4‑nitro analog.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.